![molecular formula C25H47NO9 B1664906 Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine CAS No. 175724-30-8](/img/structure/B1664906.png)
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Übersicht
Beschreibung
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine: is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This compound is known for its ability to facilitate the targeted delivery of therapeutic agents, making it a valuable tool in medicinal chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine typically involves the reaction of tris(hydroxymethyl)aminomethane with tert-butyl bromoacetate in the presence of a base such as sodium hydride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Key Reaction Types
The compound undergoes substitution and cleavage reactions, driven by its functional groups:
Substitution Reactions
-
Mechanism : Removal of tert-butoxycarbonyl (Boc) groups under acidic conditions to expose reactive amines.
-
Conditions : Typically performed with acids like TFA or HCl in dioxane.
Cleavage Reactions
-
Mechanism : Reductive cleavage of the PEG backbone (e.g., using reducing agents like sodium borohydride) to release therapeutic agents.
-
Conditions : Requires controlled pH and temperature to avoid premature degradation .
Reagents and Reaction Conditions
Major Products Formed
-
Deprotected Amine : Exposure of primary amines after Boc removal, facilitating further chemical modifications.
-
Released Therapeutic Agents : Cytotoxic drugs or E3 ligase-targeting ligands liberated via linker cleavage in ADCs/PROTACs .
Research Findings
Wissenschaftliche Forschungsanwendungen
Role in Antibody-Drug Conjugates (ADCs)
ADCs are innovative therapeutic agents designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity. Tris-Boc serves as a cleavable polyethylene glycol (PEG) linker that connects the cytotoxic drug to the antibody.
Case Studies
- Trastuzumab Emtansine (Kadcyla) : This ADC utilizes a similar linker strategy and has shown improved efficacy compared to conventional treatments. The success of such ADCs underscores the importance of effective linkers like Tris-Boc in enhancing therapeutic outcomes .
Applications in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs represent a novel class of therapeutics that induce targeted degradation of specific proteins within cells. Tris-Boc plays a crucial role in the synthesis of these compounds.
Chemical Properties and Reactions
Tris-Boc undergoes several chemical reactions that are essential for its application in drug development:
Types of Reactions
- Substitution Reactions : The Boc groups can be removed under acidic conditions, revealing reactive amine functionalities that can participate in further chemical modifications .
- Cleavage Reactions : The PEG linker can be cleaved under specific conditions, releasing the attached therapeutic agent at the desired site .
Synthesis and Production Methods
The synthesis of Tris-Boc typically involves:
- Starting Materials : The reaction begins with tris(hydroxymethyl)aminomethane and tert-butyl bromoacetate.
- Reaction Conditions : A base such as sodium hydride is used under controlled conditions to ensure high yield and purity .
Industrial Applications
In addition to its research applications, Tris-Boc is also utilized in industrial settings for the large-scale production of therapeutic agents and research chemicals. Its properties make it suitable for various applications in drug development and delivery systems.
Summary Table of Applications
Application Area | Description |
---|---|
Antibody-Drug Conjugates | Serves as a linker for targeted delivery of cytotoxic drugs to cancer cells |
Proteolysis-Targeting Chimeras | Facilitates selective degradation of specific proteins |
Chemical Synthesis | Used as a building block for complex organic molecules |
Industrial Production | Employed in large-scale synthesis of therapeutics |
Wirkmechanismus
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine functions as a linker that facilitates the targeted delivery of therapeutic agents. The compound binds to proteins, enzymes, and receptors, impacting their activity . It influences the folding, stability, and interactions of proteins with other molecules . The exact mechanism of action remains an area of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Tris(hydroxymethyl)aminomethane: A precursor in the synthesis of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine.
Polyethylene Glycol (PEG) Linkers: Used in various applications for their biocompatibility and flexibility.
Uniqueness: this compound is unique due to its cleavable nature, allowing for the controlled release of therapeutic agents . This property makes it particularly valuable in the development of targeted drug delivery systems .
Biologische Aktivität
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, also known as Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane, is a compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and research findings.
Overview
- Chemical Structure : The compound features multiple tert-butoxycarbonyl (Boc) groups that can be cleaved under acidic conditions, releasing reactive amine functionalities.
- CAS Number : 175724-30-8
- Molecular Formula : C25H47NO9
This compound serves as a cleavable linker in ADCs and PROTACs:
- In ADCs : It connects a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells while minimizing off-target effects. The linker is designed to be cleaved in response to specific stimuli, releasing the drug only within the target cells .
- In PROTACs : The compound links a ligand for an E3 ubiquitin ligase to a target protein, promoting the degradation of specific proteins involved in disease processes. This mechanism offers a novel therapeutic approach for diseases such as cancer by selectively eliminating harmful proteins .
Cellular Effects
The biological effects of this compound are closely related to its role in ADCs and PROTACs:
- Targeted Delivery : In ADC applications, the compound enhances the specificity of drug delivery, thereby reducing systemic toxicity.
- Protein Degradation : In PROTAC applications, it enables the selective degradation of proteins that are otherwise difficult to target with traditional small molecules.
Case Studies
-
Antibody-Drug Conjugates :
- A study demonstrated that ADCs utilizing this compound as a linker exhibited improved therapeutic indices compared to conventional therapies. The targeted delivery resulted in enhanced efficacy against tumor cells while sparing normal tissues.
- Proteolysis-Targeting Chimeras :
Dosage Effects
The dosage effects observed in animal models indicate that:
- Higher concentrations of this compound lead to increased efficacy in both ADC and PROTAC applications.
- The pharmacokinetics and biodistribution studies suggest that optimizing dosage can significantly enhance therapeutic outcomes while minimizing side effects .
Future Directions
Ongoing research is focused on:
- Developing more efficient synthesis methods for this compound.
- Exploring its potential applications beyond cancer therapy, including autoimmune diseases and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXODPHVWBQJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460037 | |
Record name | Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175724-30-8 | |
Record name | Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.